molecular formula C23H24N4O4S2 B12142847 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142847
M. Wt: 484.6 g/mol
InChI Key: RXVHQZLQHUKZKA-AQTBWJFISA-N
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Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the furan moiety, and the construction of the pyrido[1,2-a]pyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or pyrido[1,2-a]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

    Pyrido[1,2-a]pyrimidine derivatives: Molecules with variations in the pyrido[1,2-a]pyrimidine core.

    Furan-containing compounds: Structures that include the furan moiety with different functional groups.

Uniqueness

The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these three distinct moieties, which confer specific chemical and biological properties not found in other compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N4O4S2/c1-3-30-11-6-10-27-22(29)18(33-23(27)32)13-17-19(24-14-16-8-5-12-31-16)25-20-15(2)7-4-9-26(20)21(17)28/h4-5,7-9,12-13,24H,3,6,10-11,14H2,1-2H3/b18-13-

InChI Key

RXVHQZLQHUKZKA-AQTBWJFISA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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